molecular formula C15H12FNO4 B3609233 2-fluorobenzyl 3-methyl-4-nitrobenzoate

2-fluorobenzyl 3-methyl-4-nitrobenzoate

Cat. No. B3609233
M. Wt: 289.26 g/mol
InChI Key: SVWGFUMFIWMCDF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-fluorobenzyl 3-methyl-4-nitrobenzoate” would depend on the conditions and reagents used. As mentioned earlier, similar compounds can undergo reactions such as bromination, alkylation, and nitration . The compound could also participate in other reactions depending on its structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. For example, it’s likely to be a solid at room temperature . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

Mechanism of Action

The mechanism of action of “2-fluorobenzyl 3-methyl-4-nitrobenzoate” would depend on its application. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction it participates in .

Safety and Hazards

Like many chemical compounds, “2-fluorobenzyl 3-methyl-4-nitrobenzoate” should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-fluorobenzyl 3-methyl-4-nitrobenzoate” would depend on its applications. If it’s a useful reagent in chemical reactions, research could focus on improving its synthesis or finding new reactions it can participate in. If it has potential medicinal properties, research could focus on studying its mechanism of action and conducting clinical trials .

properties

IUPAC Name

(2-fluorophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-8-11(6-7-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWGFUMFIWMCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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